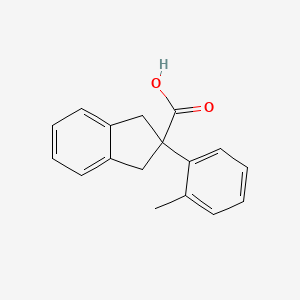![molecular formula C15H11N3O B11861252 3-[(Z)-benzylideneamino]quinazolin-4-one](/img/structure/B11861252.png)
3-[(Z)-benzylideneamino]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Z)-benzylideneamino]quinazolin-4-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-benzylideneamino]quinazolin-4-one typically involves the condensation of 3-aminoquinazolin-4-one with benzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired quinazolinone derivative .
Condensation Reaction:
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and phase-transfer catalysis to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Z)-benzylideneamino]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, yielding 3-(benzylamino)quinazolin-4-one.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).
Major Products Formed
Oxidation: Quinazolinone N-oxide derivatives.
Reduction: 3-(benzylamino)quinazolin-4-one.
Substitution: Halogenated or nitrated quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives with enhanced biological activities.
Biology: Investigated for its antimicrobial properties, particularly against resistant bacterial strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Wirkmechanismus
The mechanism of action of 3-[(Z)-benzylideneamino]quinazolin-4-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial growth by interfering with the quorum sensing system, which regulates virulence factors in bacteria like Pseudomonas aeruginosa.
Anticancer Activity: It targets specific enzymes and receptors involved in cell proliferation and apoptosis, such as tyrosine kinases and caspases.
Anticonvulsant Activity: The compound modulates neurotransmitter levels in the brain, particularly gamma-aminobutyric acid (GABA), to prevent seizure activity.
Vergleich Mit ähnlichen Verbindungen
3-[(Z)-benzylideneamino]quinazolin-4-one can be compared with other quinazolinone derivatives:
3-(4-substituted-benzylideneamino)-2-phenylquinazolin-4-ones: These compounds exhibit similar anticonvulsant and antidepressant activities but differ in their substituent groups, which can affect their potency and selectivity.
Quinazolinone N-oxides: These derivatives have enhanced antimicrobial activity due to the presence of the N-oxide group, which increases their reactivity.
Halogenated Quinazolinones: These compounds show increased anticancer activity due to the presence of halogen atoms, which enhance their ability to interact with molecular targets.
Eigenschaften
Molekularformel |
C15H11N3O |
|---|---|
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
3-[(Z)-benzylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O/c19-15-13-8-4-5-9-14(13)16-11-18(15)17-10-12-6-2-1-3-7-12/h1-11H/b17-10- |
InChI-Schlüssel |
GPQDPPIXNLRXPD-YVLHZVERSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N\N2C=NC3=CC=CC=C3C2=O |
Kanonische SMILES |
C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


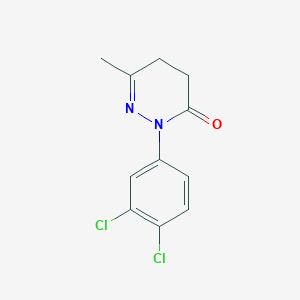
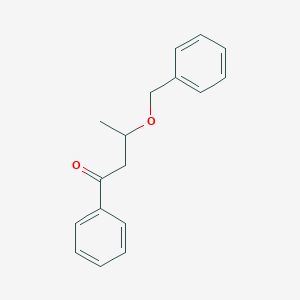

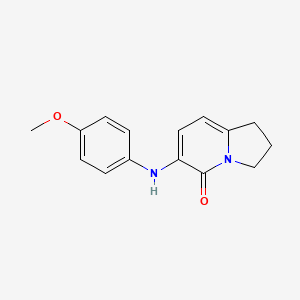
![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861205.png)
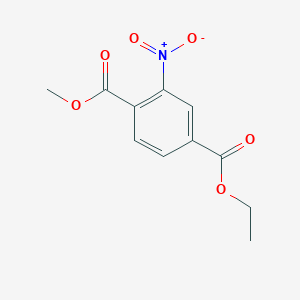

![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)
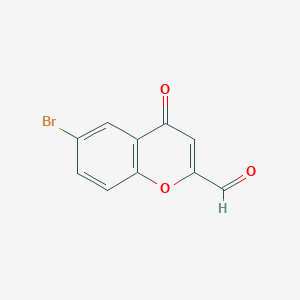

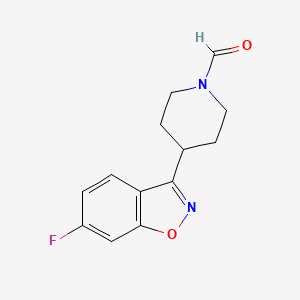
![2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole](/img/structure/B11861244.png)

